molecular formula C17H16BrIN2OS B15020125 2-[(2-bromobenzyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide

Cat. No.: B15020125
M. Wt: 503.2 g/mol
InChI Key: RZOUXGQAAXKMRQ-UDWIEESQSA-N
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Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C16H14BrIN2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzylthiourea. This intermediate is then reacted with acetic acid hydrazide to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of bromine and iodine atoms, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrIN2OS

Molecular Weight

503.2 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-1-(3-iodophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H16BrIN2OS/c1-12(13-6-4-7-15(19)9-13)20-21-17(22)11-23-10-14-5-2-3-8-16(14)18/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+

InChI Key

RZOUXGQAAXKMRQ-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=CC=C1Br)/C2=CC(=CC=C2)I

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=CC=C1Br)C2=CC(=CC=C2)I

Origin of Product

United States

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